molecular formula C15H13ClN4OS B2431196 N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide CAS No. 2380035-03-8

N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide

Cat. No.: B2431196
CAS No.: 2380035-03-8
M. Wt: 332.81
InChI Key: RTVWVUWLLGHSEL-UHFFFAOYSA-N
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Description

N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. Finally, the thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(2-Chlorophenyl)methyl]triazol-4-yl]methyl]benzamide
  • N-[[1-[(2-Chlorophenyl)methyl]triazol-4-yl]methyl]furan-2-carboxamide
  • N-[[1-[(2-Chlorophenyl)methyl]triazol-4-yl]methyl]pyrrole-2-carboxamide

Uniqueness

N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and conductive polymers .

Properties

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-13-5-2-1-4-11(13)9-20-10-12(18-19-20)8-17-15(21)14-6-3-7-22-14/h1-7,10H,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWVUWLLGHSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CNC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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